molecular formula C14H11NO3 B6388452 6-(3-Acetylphenyl)picolinic acid CAS No. 1135871-82-7

6-(3-Acetylphenyl)picolinic acid

Cat. No.: B6388452
CAS No.: 1135871-82-7
M. Wt: 241.24 g/mol
InChI Key: ANCXSGHLDIGKCV-UHFFFAOYSA-N
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Description

6-(3-Acetylphenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It features a picolinic acid core with a 3-acetylphenyl substituent at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Acetylphenyl)picolinic acid typically involves the reaction of picolinic acid with 3-acetylphenyl derivatives under specific conditions. One common method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-acetylphenyl is coupled with a halogenated picolinic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors and more efficient catalysts. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

6-(3-Acetylphenyl)picolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-(3-Acetylphenyl)picolinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-Acetylphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, in its role as an antiviral agent, it binds to zinc finger proteins, altering their structure and inhibiting their function. This disruption can prevent viral replication and packaging . Additionally, it can inhibit viral entry by compromising viral membrane integrity and interfering with cellular endocytosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Acetylphenyl)picolinic acid is unique due to the presence of the 3-acetylphenyl group, which imparts distinct chemical properties and potential biological activities. This substitution can enhance its ability to form metal complexes and increase its bioactivity compared to its simpler analogs .

Properties

IUPAC Name

6-(3-acetylphenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c1-9(16)10-4-2-5-11(8-10)12-6-3-7-13(15-12)14(17)18/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCXSGHLDIGKCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=NC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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